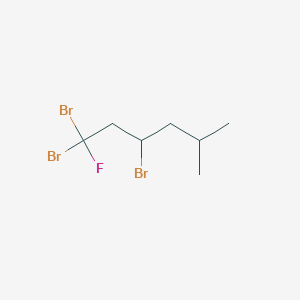![molecular formula C13H18N2O2 B14183273 (4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one CAS No. 918968-71-5](/img/structure/B14183273.png)
(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an oxazolidinone ring and a pyridine moiety in its structure makes it a versatile molecule for different chemical reactions and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxazolidinone intermediate.
Chiral Resolution: The chiral center at the 4-position can be resolved using chiral catalysts or by employing chiral starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the oxazolidinone moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound’s biological activity can be studied to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. The pyridine moiety can enhance the compound’s binding affinity and specificity, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with improved potency and reduced side effects compared to linezolid.
Cycloserine: An antibiotic with a similar oxazolidinone structure, used to treat tuberculosis.
Uniqueness
(4S)-4-(Propan-2-yl)-3-[2-(pyridin-2-yl)ethyl]-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and the presence of both an oxazolidinone ring and a pyridine moiety
Propiedades
Número CAS |
918968-71-5 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(4S)-4-propan-2-yl-3-(2-pyridin-2-ylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)12-9-17-13(16)15(12)8-6-11-5-3-4-7-14-11/h3-5,7,10,12H,6,8-9H2,1-2H3/t12-/m1/s1 |
Clave InChI |
LKEMTJVSZYGVLT-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)[C@H]1COC(=O)N1CCC2=CC=CC=N2 |
SMILES canónico |
CC(C)C1COC(=O)N1CCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




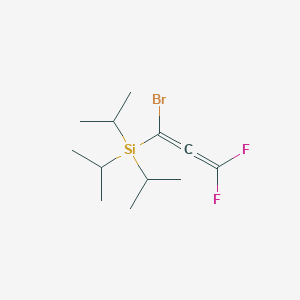
![4-[5-Hydroxy-3-(hydroxyimino)decyl]-2-methoxyphenol](/img/structure/B14183209.png)
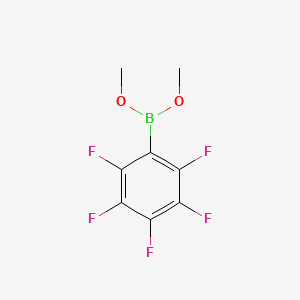
![3-(Benzyloxy)-1-[(3-phenylpropyl)amino]hexan-2-ol](/img/structure/B14183220.png)
![Benzene, 1-chloro-4-[(1-phenyl-2-propenyl)oxy]-](/img/structure/B14183231.png)
![5-{[4-(4-Chloroanilino)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B14183237.png)
![3-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]propanenitrile](/img/structure/B14183243.png)
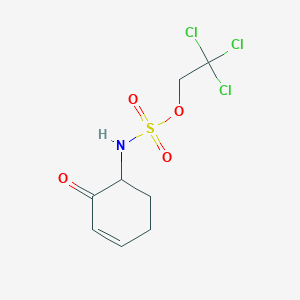
![3-Methyl-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14183253.png)
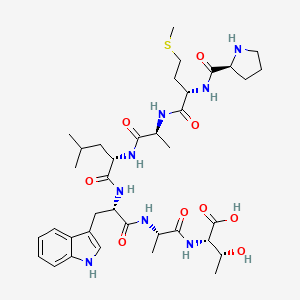
![[4-(5-{[(3,4-Dichlorophenyl)methyl]amino}pyridin-3-yl)phenyl]methanol](/img/structure/B14183259.png)
